molecular formula C11H16ClNO2 B1419427 Methyl 2-{[(2-methylphenyl)methyl]amino}acetate hydrochloride CAS No. 186202-99-3

Methyl 2-{[(2-methylphenyl)methyl]amino}acetate hydrochloride

Cat. No.: B1419427
CAS No.: 186202-99-3
M. Wt: 229.7 g/mol
InChI Key: WSWRLXJIXCWQPI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(2-methylphenyl)methyl]amino}acetate hydrochloride typically involves the reaction of 2-methylbenzylamine with methyl chloroacetate in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(2-methylphenyl)methyl]amino}acetate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include carboxylic acids, amines, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-{[(2-methylphenyl)methyl]amino}acetate hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of Methyl 2-{[(2-methylphenyl)methyl]amino}acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active intermediates. It may also interact with cellular receptors or enzymes, modulating their activity and resulting in various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Methyl 2-{[(2-methylphenyl)methyl]amino}acetate hydrochloride include:

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its methyl group on the phenyl ring influences its chemical behavior, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

methyl 2-[(2-methylphenyl)methylamino]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-9-5-3-4-6-10(9)7-12-8-11(13)14-2;/h3-6,12H,7-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSWRLXJIXCWQPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNCC(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-methylbenzyl alcohol (100 g, 0.82 mol) and diisopropylethylamine (171 mL, 0.98 mol) in CH2Cl2 (400 mL) at -5° C. was added dropwise methanesulfonyl chloride (74 mL, 0.95 mmol) with stirring under argon. After 1 hr at -5° and 3 hr at 20° C., this solution was added dropwise simultaneously with diisopropylethylamine (428 mL, 2.46 mol) to a slurry of glycine methyl ester hydrochloride (308.8 g, 2.45 mol) in DMF (400 mL) at 0° C. The reaction mixture was allowed to warm to ambient temperature for overnight, then treated slowly with satd NaHCO3 solution (1 L) and EtOAc (1 L). The layers were separated, the aqueous washed with EtOAc, and the organics combined, washed with satd NaHCO3 solution, brine, and dried (MgSO4). This solution was filtered, cooled to 0° C., and HCl was bubbled into the solution to precipitate the title compound. 1H NMR (CDCl3) δ 7.61 (d, 1H, J=7 Hz), 7.7-7.8 (m, 3H), 4.31 (s, 2H), 3.77 (s, 3H), 3.65 (s, 2H), 2.46 (s, 3H).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
171 mL
Type
reactant
Reaction Step One
Quantity
74 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
428 mL
Type
reactant
Reaction Step Two
Quantity
308.8 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
1 L
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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